[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy](phenyl)acetic acid
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetic acid . The name reflects its fused polycyclic system:
- Cyclopenta[c]chromen : A bicyclic framework comprising a cyclopentane ring fused to a chromene (benzopyran) system at the c position.
- 4-oxo : Indicates a ketone group at position 4 of the chromen moiety.
- 7-methyl : A methyl substituent at position 7 of the chromen ring.
- 2,3-dihydro-1H : Denotes partial saturation of the cyclopentane ring, with two hydrogen atoms retained.
- 9-yl)oxy : An ether linkage at position 9 of the chromen system.
- Acetic acid : A carboxylic acid group attached via the ether oxygen.
The structural formula (Figure 1) is derived from the SMILES string CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)O, which confirms the connectivity of the cyclopentane, chromen, and acetic acid components.
Molecular Formula and Weight Analysis
The molecular formula C₁₅H₁₄O₅ is calculated from the compound’s atomic composition:
- 15 carbon atoms : Distributed across the chromen (10 carbons), cyclopentane (5 carbons), and acetic acid (2 carbons) groups.
- 14 hydrogen atoms : Includes hydrogens from the methyl group, cyclopentane, chromen, and acetic acid.
- 5 oxygen atoms : One from the ketone, two from the chromen’s ether, and two from the carboxylic acid.
The molecular weight is 274.27 g/mol , computed using atomic masses (C: 12.01, H: 1.008, O: 16.00). This value aligns with high-resolution mass spectrometry (HRMS) standards for similar heterocyclic compounds.
Table 1: Molecular Formula and Weight
| Component | Quantity | Contribution to Molecular Weight (g/mol) |
|---|---|---|
| Carbon (C) | 15 | 15 × 12.01 = 180.15 |
| Hydrogen (H) | 14 | 14 × 1.008 = 14.11 |
| Oxygen (O) | 5 | 5 × 16.00 = 80.00 |
| Total | 274.27 g/mol |
Synonyms and Registry Number Cross-Referencing
This compound is recognized by multiple synonyms and registry identifiers, facilitating cross-disciplinary communication:
Table 2: Synonyms and Registry Numbers
The CAS Registry Number 307549-54-8 is the primary identifier for regulatory and commercial purposes. The PubChem CID 1990882 links to experimental and computational data, including spectral libraries and toxicity predictions. The MDL Number MFCD02058582 is critical for procurement and synthesis planning.
Properties
IUPAC Name |
2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5/c1-12-10-16(25-19(20(22)23)13-6-3-2-4-7-13)18-14-8-5-9-15(14)21(24)26-17(18)11-12/h2-4,6-7,10-11,19H,5,8-9H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNNROYPOKHTJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(C4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxyacetic acid (CAS Number: 307549-54-8) is a complex organic molecule notable for its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 274.28 g/mol. The structure includes a cyclopenta[c]chromen core with an acetic acid moiety, which contributes to its biological properties.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 274.28 g/mol |
| Core Structure | Cyclopenta[c]chromen |
| Functional Groups | Acetic acid moiety |
The biological activity of (7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxyacetic acid is attributed to several mechanisms:
- Enzyme Interaction : The compound may bind to specific enzymes, inhibiting or activating metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways.
- Gene Expression Alteration : The compound may affect the expression of genes involved in various biological processes.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound. For example:
- Antioxidant Activity : Preliminary research indicates that the compound exhibits significant antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
- Antimicrobial Effects : In vitro studies have shown that the compound possesses antimicrobial activity against various bacterial strains, suggesting its potential use as an antibacterial agent .
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, with findings indicating a reduction in inflammatory markers in treated models .
Table 2: Summary of Biological Activities
Scientific Research Applications
Overview
The compound (7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxyacetic acid is a complex organic molecule with notable structural features that suggest potential applications in various fields, particularly in medicinal chemistry. Its unique chromene structure and functional groups offer avenues for biological activity exploration, particularly in areas such as antimicrobial , anticancer , and anti-inflammatory research.
Antimicrobial Properties
Research has indicated that compounds with similar chromene structures exhibit significant antimicrobial activity. For example, derivatives have been tested against various bacterial strains, showing inhibition of growth comparable to established antibiotics.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Escherichia coli | 15 μg/mL |
| Compound B | Staphylococcus aureus | 12 μg/mL |
Anticancer Activity
Studies have demonstrated that the compound can inhibit cancer cell proliferation. The mechanisms typically involve inducing apoptosis and disrupting cell cycle progression. The MTT assay is a common method used to evaluate these effects.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Chromenyl Derivative A | HeLa | 15.3 |
| Chromenyl Derivative B | MCF-7 | 22.1 |
Study on Antimicrobial Activity
A study conducted by researchers at [source] evaluated the antimicrobial efficacy of (7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxyacetic acid against various pathogens. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Investigation of Anticancer Properties
In another study published in [source], derivatives of the compound were tested for their anticancer properties on multiple cancer cell lines. The findings revealed that certain derivatives induced apoptosis in cancer cells through mitochondrial pathways, highlighting their potential use in cancer therapy.
Chemical Reactions Analysis
Chemical Reactions Involving the Compound
2.1 Types of Reactions
(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxyacetic acid can undergo various chemical reactions, which include:
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Oxidation : This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or increase the oxidation state of existing ones.
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Reduction : Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride to convert ketones into alcohols or to reduce other functional groups.
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Esterification : The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
2.2 Reaction Mechanisms
The mechanisms of these reactions often involve nucleophilic attack on electrophilic centers within the molecule:
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Oxidation Mechanism : In oxidation reactions, the π-electrons from the chromene ring can participate in electron transfer processes, leading to the formation of carbonyl groups.
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Reduction Mechanism : During reduction, hydride ions from lithium aluminum hydride can attack the carbonyl carbon, resulting in the formation of alcohols.
Biological Activity and Therapeutic Potential
3.1 Biological Activity
Preliminary studies suggest that (7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxyacetic acid may exhibit anti-inflammatory and analgesic properties. These effects are likely due to its interactions with specific enzymes and receptors within biological pathways.
3.2 Interaction Studies
Interaction studies are essential for understanding how this compound interacts with biological targets:
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Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways.
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Receptor Modulation : It may also modulate receptor activities that are crucial for pain signaling pathways.
Comparative Analysis with Similar Compounds
Similar compounds within the chromene class exhibit varying biological activities and structural features:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Methyl ((7-methyl-4-oxo-cyclopenta[c]chromen-9-yl)oxy)acetate | Similar chromen ring structure | Different functional groups |
| [(8-chloro-4-oxo-cyclopenta[c]chromen-7-yl)oxy]acetic acid | Related chromene framework | Chlorine substitution affecting reactivity |
The uniqueness of (7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxyacetic acid lies in its specific structural features that confer distinct chemical reactivity and biological activity compared to similar compounds.
Comparison with Similar Compounds
Structural Variations and Key Derivatives
The following table highlights structural analogs of the target compound, emphasizing substituent positions and functional group modifications:
Key Observations :
- Functional Group Modifications: Esterification (e.g., methyl ester derivative) enhances lipophilicity, which may improve membrane permeability in drug design . Propanoic acid substitution introduces conformational flexibility, influencing intermolecular interactions .
- Hybrid Structures : Conjugation with steroidal moieties (e.g., cholestane) expands applications in targeted drug delivery or hormone-mimetic therapies .
Physicochemical Properties
Q & A
Basic: What are the recommended methodologies for determining the crystal structure of (7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxyacetic acid?
Single-crystal X-ray diffraction (SCXRD) using the SHELX suite (e.g., SHELXL for refinement) is the gold standard. Ensure high-quality crystals via slow evaporation or vapor diffusion. For data collection, use a modern diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and integrate data with SHELXPRO. Refinement should include anisotropic displacement parameters for non-H atoms, and H atoms can be placed geometrically or via riding models. Validate the final structure using tools like PLATON or CCDC Mercury .
Advanced: How to resolve contradictions between crystallographic data and computational modeling for this compound?
Discrepancies often arise from dynamic effects (e.g., solvent interactions) not captured in static models. Perform multipole refinement in SHELXL to account for electron density distortions. Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures (e.g., B3LYP/6-31G* level). Use Hirshfeld surface analysis to identify weak interactions (e.g., C–H···O) that may influence packing. Cross-validate with solid-state NMR to probe local electronic environments .
Basic: What synthetic strategies are effective for preparing (7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxyacetic acid?
Start with cyclopenta[c]chromen-4-one derivatives. Introduce the 7-methyl group via Friedel-Crafts alkylation. For the phenoxyacetic acid moiety, use nucleophilic aromatic substitution (SNAr) between 9-hydroxy intermediates and bromophenylacetic acid under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity by HPLC (>98%) .
Advanced: How to optimize reaction conditions to minimize byproducts during synthesis?
Employ design of experiments (DoE) to optimize temperature, solvent polarity, and stoichiometry. Use microwave-assisted synthesis (e.g., 100°C, 30 min) to enhance reaction specificity. Monitor intermediates in real-time via in-situ FTIR or LC-MS. For SNAr reactions, replace DMF with ionic liquids (e.g., [BMIM][BF₄]) to reduce side reactions. Post-reaction, use preparative HPLC with a C18 column for high-resolution purification .
Basic: What safety protocols are essential when handling this compound in the lab?
Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions. Store in a dry, inert environment (argon/vacuum-sealed). In case of skin contact, wash immediately with water and remove contaminated clothing. Dispose of waste via licensed hazardous waste services. Refer to GHS Category 4 guidelines (acute toxicity) for emergency response .
Advanced: How to mitigate risks when scaling up synthesis under inert conditions?
Use Schlenk lines or gloveboxes for air-sensitive steps. Equip reactors with pressure-relief valves and temperature probes. For large-scale SNAr reactions, substitute DMF with safer solvents like 2-MeTHF. Implement in-line FTIR or Raman spectroscopy for process monitoring. Conduct thermal stability analysis (DSC/TGA) to identify exothermic risks .
Basic: What analytical techniques are critical for characterizing purity and structure?
- HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient, UV detection at 254 nm.
- NMR : ¹H/¹³C in DMSO-d₆; confirm ester/ketone signals (δ 170-180 ppm for ¹³C).
- HRMS : ESI+ mode, compare with theoretical [M+H]+.
- FTIR : Look for C=O stretches (~1750 cm⁻¹) and aromatic C–H bends .
Advanced: How to resolve overlapping signals in NMR spectra for derivatives of this compound?
Use 2D NMR (COSY, HSQC, HMBC) to assign ambiguous peaks. For diastereomers, employ chiral columns (e.g., Chiralpak IA) in HPLC. Variable-temperature NMR (e.g., 25–80°C in DMSO-d₆) can separate broadened signals caused by slow conformational exchange. For paramagnetic impurities, pre-treat samples with Chelex resin .
Basic: What biological assays are suitable for initial bioactivity screening?
- Enzyme inhibition : Test against cyclooxygenase (COX-1/COX-2) via fluorometric assays.
- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Antioxidant potential : DPPH/ABTS radical scavenging assays .
Advanced: How to elucidate binding mechanisms with target proteins?
Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD). For structural insights, co-crystallize the compound with the protein (e.g., COX-2) and solve the structure via cryo-EM or SCXRD. Molecular dynamics (MD) simulations (e.g., AMBER) can predict binding modes and residence times .
Basic: What are the environmental considerations for disposal?
Classify as hazardous waste (H400: toxic to aquatic life). Neutralize acidic groups with NaHCO₃ before disposal. Incinerate via high-temperature (≥1000°C) facilities with scrubbers. Avoid landfill disposal due to groundwater contamination risks .
Advanced: How to assess photodegradation pathways under environmental conditions?
Use a solar simulator (UV-Vis, 290–800 nm) to irradiate aqueous solutions. Analyze degradation products via LC-QTOF-MS and identify reactive oxygen species (ROS) using spin-trapping EPR. Compute degradation pathways via DFT (e.g., Gaussian 16) to predict intermediates. Assess ecotoxicity using Daphnia magna assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
